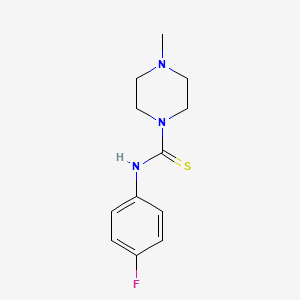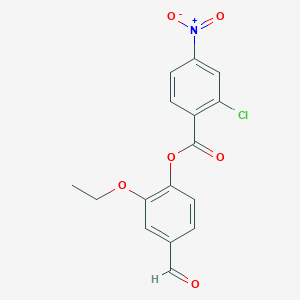
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one, also known as Br-MPG, is a synthetic compound that belongs to the family of flavonoids. It has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase, which are involved in DNA replication and cell division. In addition, 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has been shown to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth. 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which can help to reduce oxidative stress and inflammation in the body. In addition, 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is that it has been extensively studied in vitro and in vivo, which has allowed researchers to gain a better understanding of its potential therapeutic properties. However, one limitation of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its therapeutic effects. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the safety and efficacy of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one in humans, which may require clinical trials.
合成法
The synthesis method of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one involves the reaction of 3-bromobenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to produce 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one. This method has been optimized to improve the yield of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one and reduce the amount of by-products.
科学的研究の応用
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one has also been investigated for its anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3-bromophenyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-5-6-13-14(18)9-15(19-16(13)7-10)11-3-2-4-12(17)8-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEETUABYFCQTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-7-methyl-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5887652.png)

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
